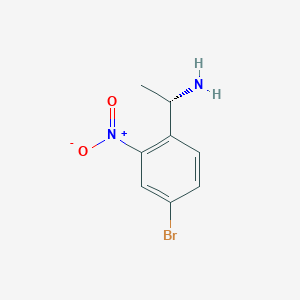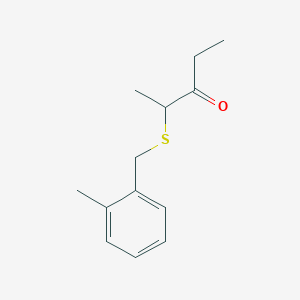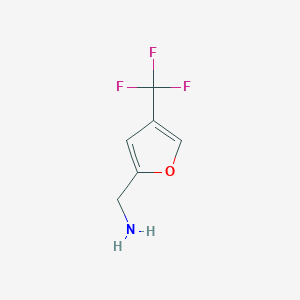
4-(Trifluoromethyl)-2-furanmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(trifluoromethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C6H6F3NO . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)furan-2-yl]methanamine typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of a methanamine group. One common method involves the reaction of 4-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods: In an industrial setting, the production of [4-(trifluoromethyl)furan-2-yl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(trifluoromethyl)furan-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or thiols .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halides, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .
Medicine: In medicinal chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics .
Wirkmechanismus
The mechanism of action of [4-(trifluoromethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
- [4-(trifluoromethyl)phenyl]methanamine
- [4-(trifluoromethyl)thiophen-2-yl]methanamine
- [4-(trifluoromethyl)pyridin-2-yl]methanamine
Comparison: Compared to these similar compounds, [4-(trifluoromethyl)furan-2-yl]methanamine is unique due to the presence of the furan ring, which can offer different electronic and steric properties. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C6H6F3NO |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |
InChI-Schlüssel |
ICWFLGCPJARCBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
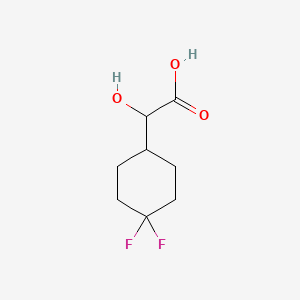

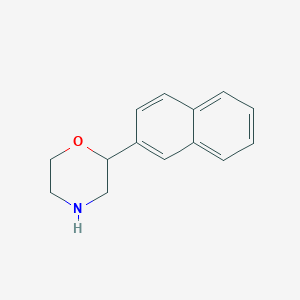

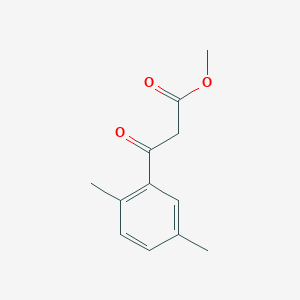
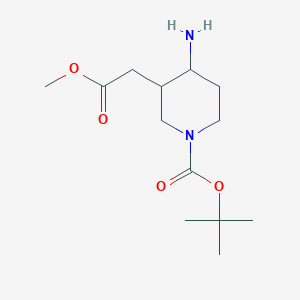
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
